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molecular formula C6H3FLiNO2 B1592835 Lithium 3-fluoropyridine-2-carboxylate CAS No. 603310-20-9

Lithium 3-fluoropyridine-2-carboxylate

Cat. No. B1592835
M. Wt: 147.1 g/mol
InChI Key: POYLONJDIWUFHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541580B2

Procedure details

240 mL of Methyl t-butyl ether (MTBE) and 18.55 mL of N,N,N′,N′-tetramethylethylenediamine (TMEDA) are taken in a reaction flask under nitrogen atmosphere and cooled to −70° C. to −60° C. To the cooled mass, 80 mL of n-BuLi (1.6 M in hexane) was added dropwise with stirring. Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour. The RM was cooled to −75° C., then 10 g of 3-fluoropyridine (in 10 mL of MTBE) was added dropwise while maintaining the temperature in the range of −75° C. to −70° C. The RM was stirred at the same temperature for 4 hours. Meanwhile, in another reaction flask, 100 mL of tetrahydrofuran (THF) was taken and cooled to −70° C. followed by bubbling of CO2 gas for 1 hour. To this solution, lithiated 3-fluoropyridine solution (mixture of 3-fluoropyridine+n-BuLi+TMEDA in MTBE) was added dropwise using cannula maintaining the reaction temperature below −70° C. (−70° C. to −60° C.). Bubbling of CO2 gas was continued for another hour and then the reaction temperature was slowly brought to +30° C. The resulting solid was filtered, dried and washed with 100 mL of 1:1 THF:MTBE, then vacuum dried at 45° C., resulting in 14.5 g of the titled compound.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
18.55 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)([CH3:4])(C)C.CN(C)CCN(C)C.[Li:15]CCCC.[F:20][C:21]1C=[N:23][CH:24]=[CH:25][CH:26]=1.[O:27]1CCCC1>>[F:20][C:21]1[C:4]([C:1]([O-:5])=[O:27])=[N:23][CH:24]=[CH:25][CH:26]=1.[Li+:15] |f:5.6|

Inputs

Step One
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
18.55 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
FC=1C=NC=CC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C. to −60° C
TEMPERATURE
Type
TEMPERATURE
Details
Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the range of −75° C. to −70° C
STIRRING
Type
STIRRING
Details
The RM was stirred at the same temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
by bubbling of CO2 gas for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added dropwise using cannula
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below −70° C. (−70° C. to −60° C.)
CUSTOM
Type
CUSTOM
Details
Bubbling of CO2 gas
WAIT
Type
WAIT
Details
was continued for another hour
CUSTOM
Type
CUSTOM
Details
was slowly brought to +30° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with 100 mL of 1:1 THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
MTBE, then vacuum dried at 45° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)C(=O)[O-].[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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